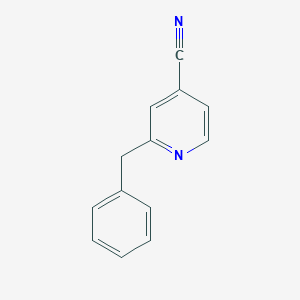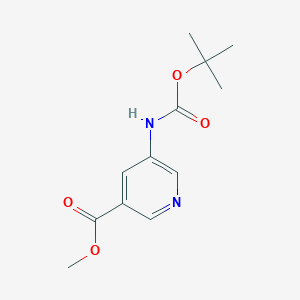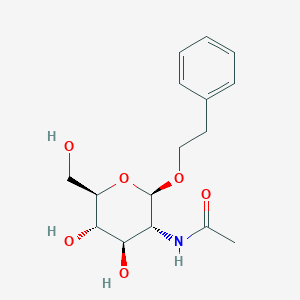
2-Benzylisonicotinonitrile
Übersicht
Beschreibung
2-Benzylisonicotinonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Benzylisonicotinonitrile can be represented by the SMILES notation: N#Cc1ccnc(Cc2ccccc2)c1 . This notation provides a way to represent the structure using ASCII strings .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions :
- 2-Benzylisonicotinonitrile is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of 2-aminobenzonitriles, which can rapidly synthesize benzoxazinones by intramolecular condensation (Chen et al., 2018).
- It also plays a role in complex chemical reactions, such as the P−C bond scission in certain ligands and C−CN bond cleavage in specific nitriles (Acosta-Ramírez et al., 2008).
Environmental and Agricultural Applications :
- In agriculture, 2-Benzylisonicotinonitrile derivatives, such as benzylidenemalononitrile, have applications in herbicide formulation and their microbial degradation in soil and subsurface environments has been studied to understand environmental impacts (Holtze et al., 2008).
Pharmaceutical and Medical Research :
- Research into the synthesis of novel compounds for pharmaceutical applications often involves 2-Benzylisonicotinonitrile. For instance, its derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showing considerable potential in medical applications (Fadda et al., 2013).
Photocatalysis and Energy Applications :
- The compound and its derivatives have been investigated for their role in photocatalytic processes, such as the selective synthesis of benzaldehyde from benzyl alcohol, indicating their potential in sustainable energy and environmental applications (Tamizhdurai et al., 2017).
Material Science :
- In the field of materials science, derivatives of 2-Benzylisonicotinonitrile are used in the synthesis of novel materials, such as specific nanostructures for enhanced photocatalytic hydrogen evolution, demonstrating its relevance in advanced material research (Zhao et al., 2019).
Eigenschaften
IUPAC Name |
2-benzylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-12-6-7-15-13(9-12)8-11-4-2-1-3-5-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDUIOYSUDVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylisonicotinonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)

![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)






![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
